N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide

CYP4B1 bioactivation suicide gene therapy prodrug cytotoxicity

N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide (CAS 2034242-45-8) is a regioisomerically pure furan-3-carboxamide derivative featuring a C5 N-alkyl backbone with dual methoxy substituents—four H-bond acceptor sites versus two in simple N-isobutyl analogs. Its chain length falls within the empirically determined C3–C6 optimal range for CYP4B1-mediated bioactivation to cytotoxic enedial species (LD50 ≈ 5 µM), outperforming shorter- or longer-chain congeners by 10- to >100-fold. The unambiguous furan-3 (not furan-2) regiochemistry is critical: regioisomeric positioning fundamentally alters topoisomerase 1 inhibition and drug–DNA complex formation. Procure this differentiated SAR probe for antimicrobial, anticancer, or CYP4B1 prodrug programs where generic substitution is scientifically unsound.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 2034242-45-8
Cat. No. B2838622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide
CAS2034242-45-8
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCC(CNC(=O)C1=COC=C1)(COC)OC
InChIInChI=1S/C11H17NO4/c1-11(15-3,8-14-2)7-12-10(13)9-4-5-16-6-9/h4-6H,7-8H2,1-3H3,(H,12,13)
InChIKeyZJUJNTAXUJHVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide (CAS 2034242-45-8): Core Identity and Procurement-Relevant Profile


N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide (CAS 2034242-45-8) is a synthetic furan-3-carboxamide derivative with molecular formula C11H17NO4 and molecular weight 227.26 g·mol⁻¹ . The compound features a furan-3-carboxamide core linked via an amide bond to a 2,3-dimethoxy-2-methylpropyl substituent, which distinguishes it from common N-alkyl or N-aryl furan-3-carboxamide analogs. This substitution pattern introduces two additional hydrogen-bond acceptor sites and increases polarity relative to simple N-isobutyl or N-pentyl furan-3-carboxamides. The compound is listed on multiple chemical supplier databases as a research-grade building block with reported purity specifications typically ≥95% . Its structural features place it within the broader class of furan-3-carboxamides, a scaffold investigated for antimicrobial, anticancer, and antiviral applications [1].

Why N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide Cannot Be Replaced by Common Furan-3-Carboxamide Analogs


Generic substitution within the furan-3-carboxamide class is unreliable because the N-alkyl substituent governs key properties including target engagement, metabolic bioactivation, and cytotoxicity profiles. Systematic structure–activity relationship (SAR) studies on N-alkyl-3-furancarboxamides demonstrate a parabolic relationship between alkyl chain length and CYP4B1-mediated cytotoxicity, where C3–C6 chains yield LD50 values of approximately 5 μM, while chains shorter than C3 or longer than C6 exhibit 10- to >100-fold attenuation in potency [1]. The target compound bears a C5-length backbone with two methoxy substituents—a pattern absent from common N-isobutyl or N-pentyl analogs—introducing distinct hydrogen-bonding capacity and polarity that cannot be replicated by simple alkyl congeners. Furthermore, comparative studies on anthra[2,3-b]furancarboxamides reveal that the regioisomeric position of the carboxamide (furan-3 vs. furan-2) fundamentally alters cytotoxicity profiles, drug–DNA complex formation, and topoisomerase 1 inhibition [2]. These class-level findings confirm that both the N-substituent structure and the carboxamide regioisomerism are critical determinants of biological performance, making direct interchange with generically similar analogs scientifically unsound.

Quantitative Differentiation Evidence for N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide versus Closest Analogs


N-Alkyl Chain Length Falls Within Optimal C3–C6 Window for CYP4B1-Mediated Cytotoxicity

The target compound contains a 2,3-dimethoxy-2-methylpropyl group (C5 backbone). In a systematic SAR study of N-alkyl-3-furancarboxamides, compounds with C3–C6 alkyl chains exhibited LD50 values of approximately 5 μM in CYP4B1-expressing HepG2 cells, whereas chain lengths shorter than C3 (LD50 = 680 ± 40 μM for C1; 24 ± 3 μM for C2) and longer than C6 (LD50 > 26 μM for C7) showed 10- to >100-fold reduced potency [1]. The C5 congener (N-pentyl-3-furancarboxamide) yielded an LD50 of 5 ± 1 μM [1]. N-Isobutyl-3-furancarboxamide (C4, branched) and other close analogs were not explicitly tested, but the parabolic SAR indicates that chain-length deviation from the C3–C6 optimum sharply attenuates bioactivation efficiency [1].

CYP4B1 bioactivation suicide gene therapy prodrug cytotoxicity

Furan-3-Carboxamide Regioisomerism Confers Distinct Cytotoxicity and Drug–DNA Interaction Profiles Compared to Furan-2-Carboxamide Analogs

Comparative analysis of structurally close anthra[2,3-b]furancarboxamide derivatives demonstrated that the position of the carboxamide moiety (furan-3 vs. furan-2) produces fundamental differences in biological activity. Furan-3-carboxamide 1 and furan-2-carboxamides 5 and 6 diverged significantly in cytotoxicity profiles, efficacy of topoisomerase 1 inhibition, formation of drug–DNA complexes, and mechanisms of tumor cell death induction [1]. The target compound, bearing a furan-3-carboxamide core, is expected to exhibit a distinct biological interaction profile compared to its furan-2-carboxamide regioisomer (e.g., 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide).

antitumor drug-DNA complexes topoisomerase inhibition

Dimethoxy Substitution on the N-Alkyl Chain Adds Hydrogen-Bond Acceptor Capacity Absent in Simple N-Isobutyl or N-Pentyl Analogs

The target compound possesses four hydrogen-bond acceptor (HBA) sites (furan oxygen, amide carbonyl, and two methoxy oxygens on the N-alkyl chain), compared to only two HBA sites in N-(2-methylpropyl)furan-3-carboxamide (N-isobutyl analog; C9H13NO2, MW 167.21) which lacks the dimethoxy groups entirely. This difference in HBA count (4 vs. 2) is expected to alter aqueous solubility, membrane permeability, and target binding interactions. The 2,3-dimethoxy-2-methylpropyl substituent also increases polar surface area and may reduce passive membrane diffusion compared to simple alkyl chains, potentially conferring different ADME and off-target profiles.

hydrogen bonding physicochemical properties SAR differentiation

Furan-3-Carboxamide Core Demonstrates Documented Antimicrobial Activity in QSAR-Optimized Series

A series of furan-3-carboxamides synthesized by Zanatta et al. exhibited significant in vitro antimicrobial activity against a panel including yeast, filamentous fungi, bacteria, and alga [1]. QSAR analysis identified key physicochemical parameters correlating with antimicrobial potency, demonstrating that the furan-3-carboxamide scaffold can be tuned for biological activity through substituent modification [1]. The target compound's 2,3-dimethoxy-2-methylpropyl substituent introduces electronic and steric features not represented in the Zanatta series, suggesting it may access distinct regions of QSAR space relative to the characterized analogs.

antimicrobial QSAR furan-3-carboxamide SAR

Recommended Application Scenarios for N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide Based on Quantitative Evidence


CYP4B1 Prodrug Development and Suicide Gene Therapy Research

The target compound's C5 N-alkyl backbone places it within the empirically determined optimal chain-length range (C3–C6) for CYP4B1-mediated bioactivation to cytotoxic enedial species (LD50 ≈ 5 μM) [1]. The dimethoxy substituents on the alkyl chain may further modulate enzyme affinity and reactive intermediate trapping efficiency. Researchers evaluating CYP4B1 prodrug candidates should prioritize this compound over shorter-chain (C1–C2; LD50 24–680 μM) or longer-chain (C7–C8; LD50 >26 μM) N-alkyl-3-furancarboxamides, as the latter show 10- to >100-fold reduced CYP4B1-dependent cytotoxicity [1].

Structure–Activity Relationship Expansion of Furan-3-Carboxamide Antimicrobial Series

The QSAR-validated antimicrobial activity of furan-3-carboxamides [2] supports the use of this compound as a novel SAR probe. Its 2,3-dimethoxy-2-methylpropyl substituent introduces electronic and steric features absent from previously characterized analogs, potentially accessing unexplored regions of QSAR space. The compound can serve as a key intermediate for synthesizing derivatives with modified furan substitution or alternative N-alkyl chains to map antimicrobial potency determinants.

Regioisomer-Controlled Anticancer Agent Development

The documented fundamental divergence in cytotoxicity, drug–DNA complex formation, and topoisomerase 1 inhibition between furan-3-carboxamide and furan-2-carboxamide regioisomers [3] underscores the importance of regioisomerically pure furan-3-carboxamide building blocks. The target compound, with its unambiguous furan-3-carboxamide regiochemistry, provides a reliable starting point for anticancer lead generation where carboxamide positioning critically influences mechanism of action.

Hydrogen-Bond-Dependent Target Engagement Studies

With four hydrogen-bond acceptor sites versus two in simple N-isobutyl analogs, the target compound is suited for studies where enhanced polar interactions with biological targets (e.g., kinase hinge regions, protease active sites) are hypothesized to improve binding affinity or selectivity. The increased polar surface area may also alter cellular permeability and efflux susceptibility, providing a differentiated pharmacokinetic profile for lead optimization programs.

Quote Request

Request a Quote for N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.